1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide
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Overview
Description
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor, which is significant in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide typically involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolium chloride with an iodide source. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often packaged in bottomless glass bottles with inserted fused cones to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with transition metals, which are useful in catalytic applications.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as halides, and transition metals like palladium and platinum. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new imidazolium salt with a different anion .
Scientific Research Applications
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide exerts its effects involves the formation of stable carbene complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis[(1S)-2,2-dimethyl-1-(2-tolyl)propyl]imidazol-1-ium;iodide
- 1,3-bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazol-1-ium;iodide
Uniqueness
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is unique due to its specific steric and electronic properties, which make it an effective carbene ligand precursor. Its ability to form stable complexes with a variety of transition metals sets it apart from similar compounds .
Properties
CAS No. |
1002357-04-1 |
---|---|
Molecular Formula |
C27H37IN2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide |
InChI |
InChI=1S/C27H37N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-19,24-25H,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1 |
InChI Key |
GRQHYMHCWGVISJ-JIMLSGQQSA-M |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(C)(C)C)N2C=C[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-] |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C)N2C=C[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-] |
Origin of Product |
United States |
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